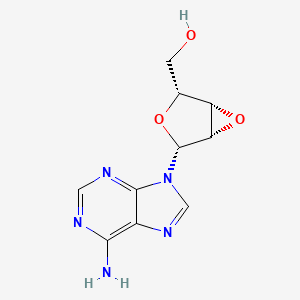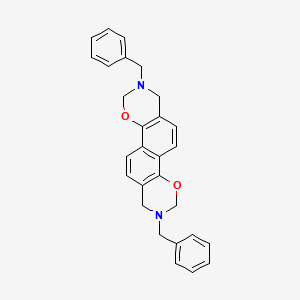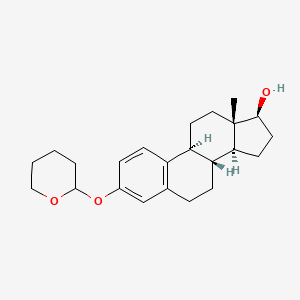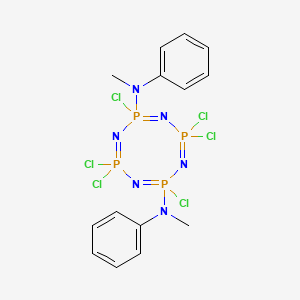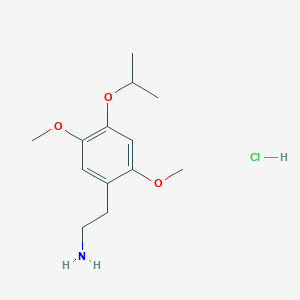
2,5-Dimethoxy-4-isopropoxyphenethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Isopropoxy-2,5-dimethoxyphenyl)ethanamine Hydrochloride is a chemical compound with the molecular formula C13H21NO3·HCl and a molecular weight of 275.78 g/mol. This compound is known for its use in the preparation of color spot tests for the detection of 25-NBOMe compounds. It is a phenethylamine derivative and is structurally related to other compounds in the 2C family .
Vorbereitungsmethoden
The synthesis of 2-(4-Isopropoxy-2,5-dimethoxyphenyl)ethanamine Hydrochloride involves several steps. The starting material is typically 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including alkylation, reduction, and amination to yield the final product . The reaction conditions often involve the use of reagents such as isopropyl bromide for the alkylation step and sodium borohydride for the reduction step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
2-(4-Isopropoxy-2,5-dimethoxyphenyl)ethanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-Isopropoxy-2,5-dimethoxyphenyl)ethanamine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives for research purposes.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotransmitter interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used in experimental settings.
Industry: It is utilized in the development of analytical methods, such as color spot tests for detecting specific compounds.
Wirkmechanismus
The mechanism of action of 2-(4-Isopropoxy-2,5-dimethoxyphenyl)ethanamine Hydrochloride is not fully understood. it is believed to interact with neurotransmitter receptors in the brain, similar to other phenethylamine derivatives . The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. The specific molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2-(4-Isopropoxy-2,5-dimethoxyphenyl)ethanamine Hydrochloride is similar to other compounds in the 2C family, such as:
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): Known for its psychoactive effects.
2C-I (4-Iodo-2,5-dimethoxyphenethylamine): Another psychoactive compound with similar structural features.
2C-E (4-Ethyl-2,5-dimethoxyphenethylamine): Known for its potent psychoactive properties. What sets 2-(4-Isopropoxy-2,5-dimethoxyphenyl)ethanamine Hydrochloride apart is its unique isopropoxy group, which may influence its pharmacological profile and chemical reactivity.
Eigenschaften
CAS-Nummer |
2412098-36-1 |
|---|---|
Molekularformel |
C13H22ClNO3 |
Molekulargewicht |
275.77 g/mol |
IUPAC-Name |
2-(2,5-dimethoxy-4-propan-2-yloxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H21NO3.ClH/c1-9(2)17-13-8-11(15-3)10(5-6-14)7-12(13)16-4;/h7-9H,5-6,14H2,1-4H3;1H |
InChI-Schlüssel |
KEFOYCGIKJPLTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C(=C1)OC)CCN)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


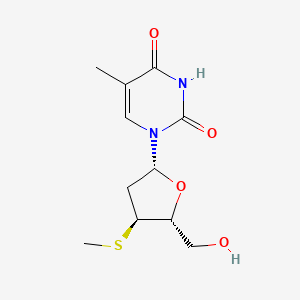
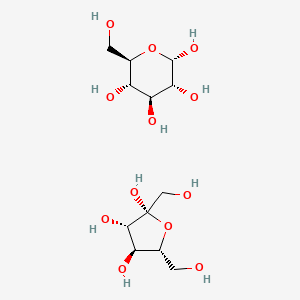
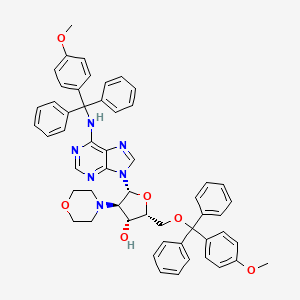
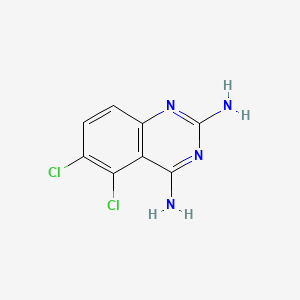
![3-Benzyl-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B15194546.png)
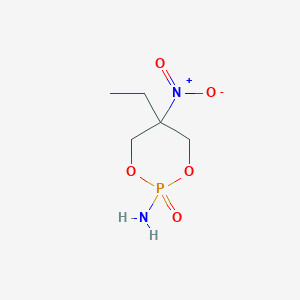
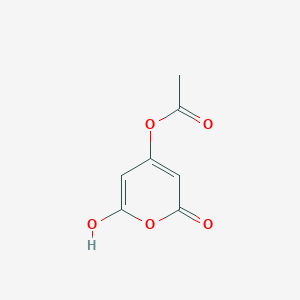
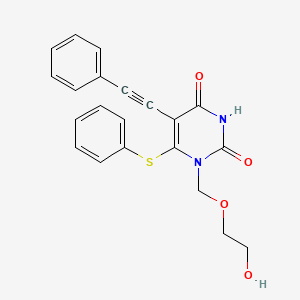
![2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194569.png)
